[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene
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Overview
Description
[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol and 1-iodo-2,3,4,5-tetramethylbenzene are organic compounds with distinct chemical structures and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol typically involves the reduction of corresponding aldehydes or ketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
1-Iodo-2,3,4,5-tetramethylbenzene can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2). The reaction is typically conducted under reflux conditions to ensure complete iodination .
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, HNO3, H2O2
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Amines, thiols
Major Products
Oxidation: Aldehydes, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Amines, thiols derivatives
Scientific Research Applications
Chemistry
These compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks in organic synthesis and are involved in various catalytic processes .
Biology and Medicine
In biological research, these compounds are studied for their potential pharmacological properties. They may act as precursors to bioactive molecules with therapeutic applications .
Industry
In the industrial sector, these compounds are used in the production of specialty chemicals, polymers, and materials with specific properties .
Mechanism of Action
The mechanism of action of these compounds depends on their chemical structure and the nature of their interactions with other molecules. For example, [2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol may act as a reducing agent, donating electrons to other molecules and undergoing oxidation in the process . 1-Iodo-2,3,4,5-tetramethylbenzene, on the other hand, may participate in substitution reactions where the iodine atom is replaced by other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol: Similar compounds include other hydroxymethyl-substituted phenylmethanols and dimethylphenylmethanols.
1-Iodo-2,3,4,5-tetramethylbenzene: Similar compounds include other iodo-substituted tetramethylbenzenes and halogenated aromatic compounds.
Uniqueness
The uniqueness of these compounds lies in their specific substitution patterns and reactivity. For example, the presence of multiple methyl groups in 1-iodo-2,3,4,5-tetramethylbenzene enhances its reactivity in substitution reactions compared to less substituted analogs .
Properties
Molecular Formula |
C20H27IO2 |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C10H14O2/c1-6-5-10(11)9(4)8(3)7(6)2;1-7-3-9(5-11)10(6-12)4-8(7)2/h5H,1-4H3;3-4,11-12H,5-6H2,1-2H3 |
InChI Key |
JQRBNLJDIKDWAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)CO)CO.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
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